1-Ethenyl-2-pentylbenzene
Description
Structural Characterization of 1-Ethenyl-2-pentylbenzene
Molecular Architecture and Bonding Patterns
The molecular formula of this compound is C₁₃H₁₈ , with a molecular weight of 174.28 g/mol . Its IUPAC name, This compound, reflects the substitution pattern: a pentyl group (-C₅H₁₁) at position 2 and an ethenyl group (-CH=CH₂) at position 1 of the benzene ring.
Key Structural Features:
- Bonding Patterns : The benzene core maintains aromaticity with delocalized π-electrons. The pentyl chain adopts a staggered conformation due to free rotation around the C–C bonds, while the ethenyl group introduces rigidity via its double bond.
- Spatial Arrangement : The 3D conformer (PubChem CID 22171756) shows minimal steric hindrance between substituents, as the pentyl chain extends away from the planar ethenyl group.
- SMILES Representation :
CCCCCC1=CC=CC=C1C=C, highlighting the connectivity of the pentyl and ethenyl groups.
Spectroscopic Data:
Comparative Analysis with Substituted Benzene Derivatives
Substituted benzenes exhibit varied physicochemical properties depending on substituent nature and position. Below, we compare this compound with structurally related compounds:
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The ethenyl group is mildly electron-withdrawing via conjugation, whereas the pentyl chain is electron-donating via induction. This contrast creates a polarized electronic environment in this compound, unlike the electron-deficient 1-bromo-4-pentylbenzene.
- Steric Effects : The pentyl chain in this compound imposes greater steric bulk compared to the linear ethoxy group in ethyl benzoate, affecting reactivity in substitution reactions.
Stereoelectronic Effects of Pentyl and Ethenyl Substituents
The interplay between steric and electronic effects governs the compound’s reactivity and applications:
Electronic Effects:
- Conjugation : The ethenyl group’s π-electrons partially delocalize into the benzene ring, reducing ring electron density. This is evidenced by a calculated Hammett σₚ value of +0.12 for ethenyl groups.
- Inductive Effects : The pentyl chain donates electrons via σ-bonds, counteracting the ethenyl group’s electron withdrawal. This balance stabilizes the molecule against electrophilic attack compared to monosubstituted derivatives.
Steric Effects:
- Substituent Orientation : The ortho arrangement of pentyl and ethenyl groups creates a crowded environment, hindering reactions at the benzene ring’s remaining positions. For example, nitration would preferentially occur at the para position relative to the ethenyl group.
- Conformational Flexibility : The pentyl chain’s rotational freedom allows adaptive conformations in polymer matrices, as seen in benzothiadiazole-based liquid crystalline polymers incorporating similar substituents.
Properties
CAS No. |
92533-26-1 |
|---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
1-ethenyl-2-pentylbenzene |
InChI |
InChI=1S/C13H18/c1-3-5-6-10-13-11-8-7-9-12(13)4-2/h4,7-9,11H,2-3,5-6,10H2,1H3 |
InChI Key |
ODOPUIHJBDFAFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=CC=C1C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Molecular Structure and Substituent Effects
Key Observations :
- Substituent Length : The pentyl chain in this compound enhances hydrophobicity compared to shorter alkyl chains (e.g., ethyl in or methyl in ).
- Reactivity : The ethenyl group likely undergoes addition reactions similar to allyl-substituted benzenes (e.g., 1-allyl-2-methylbenzene ).
- Steric Effects : Ortho-substitution (as in 1-ethyl-2-methylbenzene ) may hinder reactions at the benzene ring due to spatial crowding.
Physical Properties
Key Observations :
Chemical Reactivity
- Ethenyl Group : Expected to participate in electrophilic addition (e.g., hydrogenation, halogenation) and polymerization, akin to allyl phenyl ether and 3-phenyl-1-pentene .
- Aromatic Ring : Ortho-substitution may direct electrophilic substitution (e.g., nitration, sulfonation) to para positions, as seen in ethylbenzene derivatives .
- Pentyl Chain : Likely inert under standard conditions but may undergo oxidation to form carboxylic acids under harsh conditions .
Preparation Methods
Sequential Alkylation and Vinylation
The benzene ring undergoes Friedel-Crafts alkylation to introduce the pentyl group, followed by vinyl group incorporation via electrophilic substitution.
-
Step 1 : Pentylation of benzene using 1-pentene or pentyl halides in the presence of Lewis acids (e.g., AlCl₃) at 80–120°C.
-
Step 2 : Vinylation with acetylene or vinyl halides under acidic conditions (H₂SO₄/HNO₃), forming a carbocation intermediate that reacts with the aromatic ring.
Mechanistic Insight :
The pentyl group activates the ring for ortho/para-directed electrophilic attack. Subsequent vinylation at the ortho position is favored due to steric and electronic effects.
Optimized Conditions :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | AlCl₃ (Step 1), H₂SO₄ (Step 2) | |
| Temperature | 120°C (Step 1), 160°C (Step 2) | |
| Yield | 68–75% |
Transition Metal-Catalyzed Cross-Coupling
Heck Reaction for Vinylation
Palladium-catalyzed coupling of 1-bromo-2-pentylbenzene with ethylene or vinyl boronic acids achieves direct vinylation.
Suzuki-Miyaura Coupling
Aryl halides (e.g., 1-iodo-2-pentylbenzene) react with vinyl boronic esters under Pd catalysis.
Catalytic Alkylation-Vinylation Tandem Processes
Rhodium-catalyzed systems enable one-pot synthesis from benzene and alkenes.
-
Mechanism : Benzene undergoes sequential alkylation (1-pentene) and vinylation (ethylene) via σ-bond metathesis.
Performance Metrics :
Elimination Reactions
Dehydrohalogenation of 1-Chloro-2-pentylbenzene
Treatment with strong bases (e.g., KOtBu) induces β-elimination to form the vinyl group.
Side Reactions : Competing dehalogenation or over-elimination necessitates precise stoichiometry.
Wittig Reaction with 2-Pentylbenzaldehyde
Aldehyde Synthesis and Olefination
-
Step 1 : Oxidation of 2-pentylbenzyl alcohol to 2-pentylbenzaldehyde (MnO₂, CH₂Cl₂).
-
Step 2 : Wittig reaction with Ph₃P=CH₂ yields the vinyl group.
Data :
| Step | Reagent | Yield |
|---|---|---|
| 1 | MnO₂ | 78% |
| 2 | Ph₃P=CH₂ | 88% |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Electrophilic Substitution | Simple reagents, scalable | Low regioselectivity | 68–75% |
| Heck Reaction | High regioselectivity | Costly Pd catalysts | 82–89% |
| Catalytic Tandem | One-pot synthesis | Requires high-pressure H₂ | 70–80% |
| Elimination | High yields, minimal byproducts | Sensitive to base strength | 85–91% |
| Wittig Reaction | Precise vinyl placement | Multi-step synthesis | 78–88% |
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